

3-Fluoro-5-iodophenol CAS number 939771-60-5

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Compound of Interest

Compound Name: *3-Fluoro-5-iodophenol*

Cat. No.: *B1532797*

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An In-Depth Technical Guide to **3-Fluoro-5-iodophenol**: A Versatile Building Block for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogens, particularly fluorine, can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.^[1] **3-Fluoro-5-iodophenol** (CAS No. 939771-60-5) emerges as a particularly valuable building block for researchers, scientists, and drug development professionals. This disubstituted phenol offers a unique combination of functionalities: a fluorine atom to modulate electronic properties and metabolic fate, a phenolic hydroxyl group for derivatization, and an iodine atom that serves as a versatile synthetic handle for complex molecule construction.^{[2][3]}

This guide provides a comprehensive technical overview of **3-Fluoro-5-iodophenol**, moving beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application. As a self-validating system of protocols and insights, this document is designed to empower researchers to fully exploit the potential of this reagent in their discovery programs.

Physicochemical Properties and Strategic Significance

The utility of **3-Fluoro-5-iodophenol** in drug discovery is directly linked to its inherent chemical properties. The interplay between the electron-withdrawing inductive effects of the halogen

substituents and the electron-donating resonance effect of the hydroxyl group creates a unique electronic environment on the aromatic ring.

Causality Behind Property Modulation:

- **pKa:** The presence of two electronegative halogens (fluorine and iodine) is expected to increase the acidity of the phenolic proton compared to phenol itself, lowering its pKa. This modulation is critical as it influences the compound's ionization state at physiological pH, affecting its solubility, permeability, and potential for hydrogen bonding interactions with biological targets.
- **Lipophilicity (LogP):** The introduction of halogens generally increases a molecule's lipophilicity. The iodine atom, in particular, contributes significantly to this property. A well-tuned LogP is essential for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
- **Metabolic Stability:** The C-F bond is exceptionally strong, and the introduction of fluorine at metabolically labile positions is a well-established strategy to block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing a drug's half-life.[\[1\]](#)

Table 1: Core Physicochemical Properties of **3-Fluoro-5-iodophenol**

Property	Value	Source
CAS Number	939771-60-5	[2] [4]
Molecular Formula	C ₆ H ₄ FI _O	[2]
Molecular Weight	238.00 g/mol	[2]
IUPAC Name	3-fluoro-5-iodophenol	[2]
Canonical SMILES	C1=C(C=C(C=C1F)I)O	[2]
Physical Form	Solid or liquid	[5]

| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C |[\[6\]](#) |

Analytical and Spectroscopic Characterization

Verifying the identity and purity of **3-Fluoro-5-iodophenol** is a prerequisite for its use in any synthetic protocol. While specific spectra are best obtained experimentally, a senior scientist can predict the expected spectral features with high confidence based on the molecular structure.

Protocol 1: Standard Analytical Workflow

- Thin-Layer Chromatography (TLC):
 - Objective: Rapidly assess reaction completion and sample purity.
 - Stationary Phase: Silica gel 60 F₂₅₄ plates.
 - Mobile Phase: A non-polar/polar solvent system, such as 30% ethyl acetate in hexanes. The optimal system should provide a retention factor (R_f) of ~0.3-0.4.
 - Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.
- High-Performance Liquid Chromatography (HPLC):
 - Objective: Quantify purity with high precision.
 - Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[\[7\]](#)
 - Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.
 - Detection: UV detection at a wavelength such as 271 nm.[\[7\]](#)

Expected Spectroscopic Signatures:

- ¹H NMR: The spectrum will be complex due to fluorine-hydrogen coupling. Expect three distinct aromatic proton signals. The proton between the fluorine and iodine atoms will likely appear as a triplet of doublets (or a more complex multiplet). The other two protons will appear as multiplets, with coupling constants characteristic of their meta relationships and additional splitting from the fluorine atom. The phenolic -OH proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

- ^{13}C NMR: Six aromatic carbon signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant ($^{1}\text{J}_{\text{CF}}$). The carbons at the ortho and meta positions to the fluorine will show smaller two- and three-bond couplings ($^{2}\text{J}_{\text{CF}}$ and $^{3}\text{J}_{\text{CF}}$).
- ^{19}F NMR: A single resonance is expected, which will be split by the two ortho protons and the one para proton, likely resulting in a triplet of triplets.
- Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around $3200\text{-}3600\text{ cm}^{-1}$, C-O stretching around $1200\text{-}1300\text{ cm}^{-1}$, and C-F stretching in the $1000\text{-}1100\text{ cm}^{-1}$ region. Aromatic C-H and C=C stretching will also be present.[\[8\]](#)
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}]^{+}$ should be observed at $\text{m/z} \approx 238$. A key feature will be the characteristic isotopic pattern of iodine. The fragmentation pattern will likely involve the loss of I, CO, and other fragments.[\[9\]](#)

Synthesis and Purification

While several synthetic routes may be plausible, a common and reliable method proceeds from a readily available aniline precursor via a diazonium salt intermediate. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.[\[10\]](#)

Protocol 2: Synthesis of **3-Fluoro-5-iodophenol** from 3-Fluoro-5-methoxyaniline

This protocol is based on a known transformation and adapted with expert insights for practical laboratory execution.[\[10\]](#)

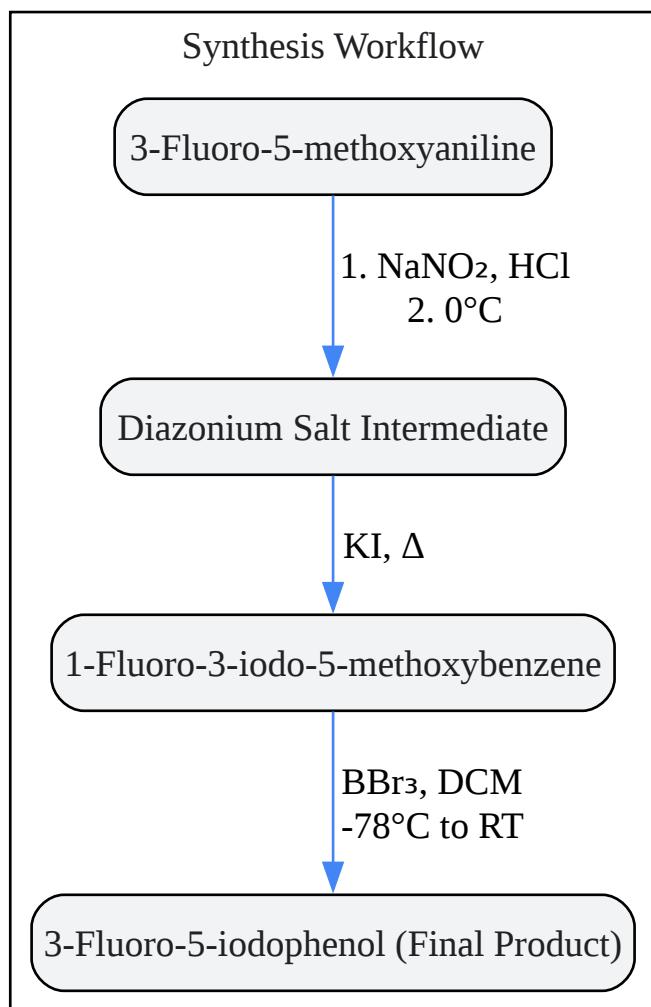
Step 1: Diazotization of 3-Fluoro-5-methoxyaniline and Iodination

- Rationale: The amine is converted to a diazonium salt, an excellent leaving group, which is then displaced by iodide. This is a standard Sandmeyer-type reaction. Low temperature is critical to prevent the unstable diazonium salt from decomposing.
- Procedure: a. In a three-neck flask equipped with a stirrer and thermometer, dissolve 3-Fluoro-5-methoxyaniline in an aqueous solution of a strong acid (e.g., HCl or H_2SO_4). b. Cool the mixture to 0°C in an ice-water bath. c. Slowly add a solution of sodium nitrite (NaNO_2) in water dropwise, ensuring the temperature remains below 5°C . d. Stir the resulting diazonium salt solution at 0°C for 30-60 minutes. e. In a separate flask, dissolve potassium iodide (KI)

in water. Slowly add the cold diazonium salt solution to the KI solution. f. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases, indicating the completion of the reaction. g. Extract the product, 1-fluoro-3-iodo-5-methoxybenzene, with a suitable organic solvent like diethyl ether or ethyl acetate. h. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine, and dry over anhydrous sodium sulfate. i. Purify by column chromatography on silica gel.

Step 2: Demethylation to **3-Fluoro-5-iodophenol**

- **Rationale:** The methyl ether is a protecting group for the phenol. Boron tribromide (BBr_3) is a powerful Lewis acid that efficiently cleaves aryl methyl ethers. The reaction is performed at low temperature to control its high reactivity.
- **Procedure:** a. Dissolve the purified 1-fluoro-3-iodo-5-methoxybenzene in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to -78°C using a dry ice/acetone bath. c. Slowly add a solution of boron tribromide (BBr_3) in DCM dropwise. d. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 12-16 h) until TLC analysis shows complete consumption of the starting material. e. Carefully quench the reaction by slowly adding it to ice-water. f. Separate the layers and extract the aqueous layer with DCM. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield **3-Fluoro-5-iodophenol**.



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Diagram 1: Key steps in the synthesis of **3-Fluoro-5-iodophenol**.

Chemical Reactivity and Synthetic Utility

The true power of **3-Fluoro-5-iodophenol** lies in its capacity for selective, orthogonal derivatization at two distinct sites: the hydroxyl group and the carbon-iodine bond. This allows for the systematic and independent introduction of different molecular fragments, a crucial tactic in building libraries for structure-activity relationship (SAR) studies.

A. Reactions at the Phenolic Hydroxyl Group:

- Williamson Ether Synthesis: Deprotonation with a base (e.g., K_2CO_3 , NaH) followed by reaction with an alkyl halide ($R-X$) provides access to a wide range of aryl ethers. This is

fundamental for modifying polarity and introducing new side chains.

- Esterification: Reaction with an acyl chloride or carboxylic acid (using a coupling agent like DCC) yields esters, which can act as prodrugs or introduce new binding motifs.

B. Reactions at the Carbon-Iodine Bond: The C-I bond is a premier functional group for transition metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, dramatically increasing molecular complexity.

- Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester ($R-B(OR)_2$) in the presence of a palladium catalyst and a base yields biaryl or aryl-alkenyl structures.
- Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne provides access to aryl-alkynes, important scaffolds in many bioactive molecules.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (R_2NH) allows for the direct formation of C-N bonds, introducing basic centers that are critical for aqueous solubility and target binding.

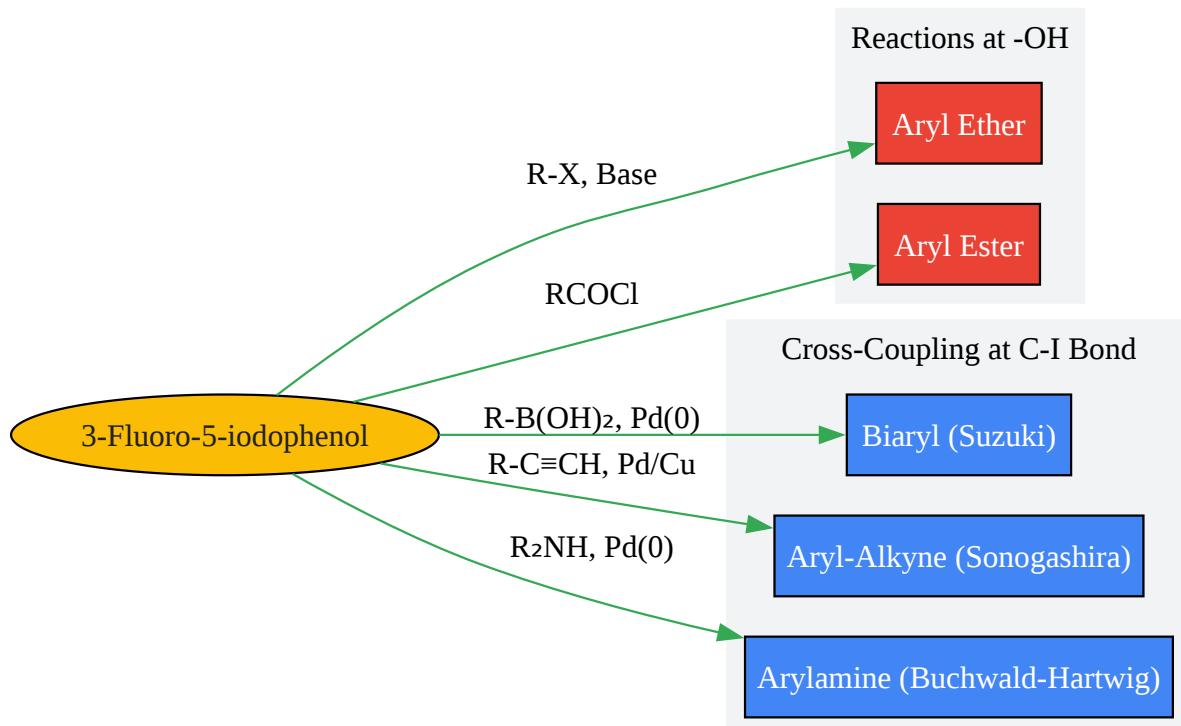
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Diagram 2: Key synthetic transformations of **3-Fluoro-5-iodophenol**.

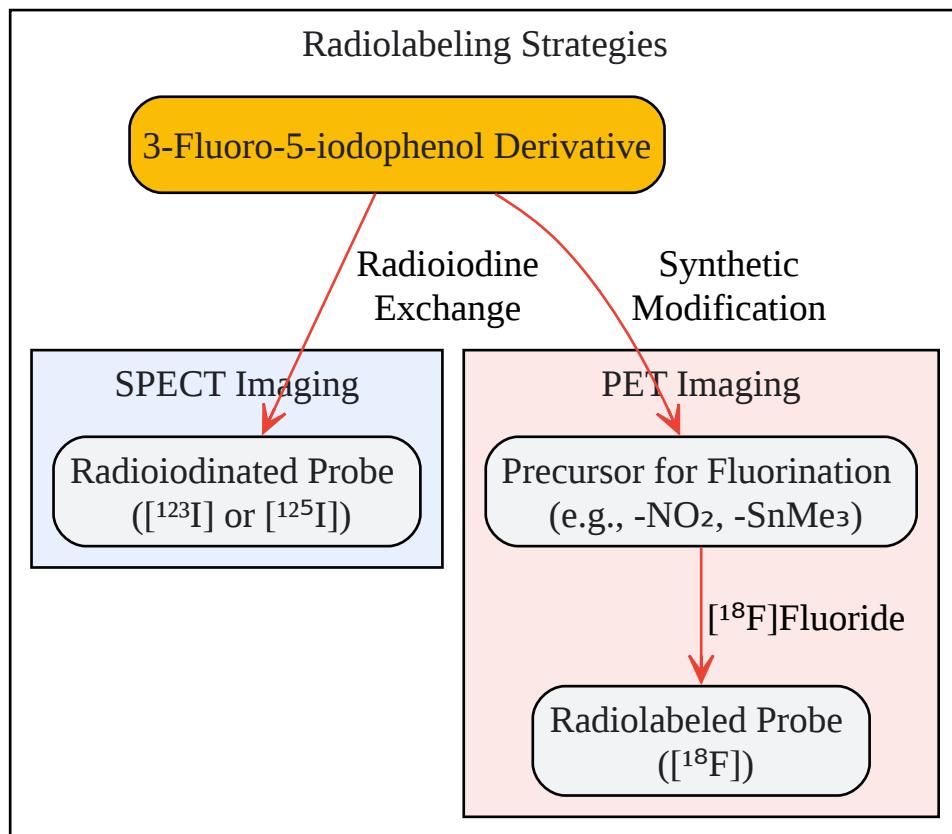
Applications in Drug Discovery and Development

The dual-halogen substitution pattern of **3-Fluoro-5-iodophenol** makes it an exceptionally strategic precursor for creating advanced diagnostic and therapeutic agents.

A. Precursor for Dual-Modality Imaging Probes: The molecule is primed for the synthesis of radiolabeled compounds for nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).^[11]

- SPECT Imaging:** The iodine atom can be directly replaced with a radioactive iodine isotope, such as ^{123}I or ^{125}I , via halogen exchange reactions. This allows for the creation of SPECT agents to visualize biological targets *in vivo*.

- PET Imaging: While the existing fluorine is ^{19}F (non-radioactive), its presence establishes a chemical environment that can be replicated in a precursor designed for late-stage radiofluorination with ^{18}F , the most common PET isotope. A common strategy involves replacing the iodine with a suitable precursor for fluorination, such as a nitro group, a trimethylstannyl group, or a boronic ester.



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Diagram 3: Application in developing radiolabeled imaging agents.

B. Scaffold for Medicinal Chemistry Programs: Beyond imaging, the compound is an ideal starting point for generating novel therapeutic candidates. The systematic modification of the -OH and -I positions allows for a comprehensive exploration of the chemical space around a pharmacophore, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The presence of halogens can also promote specific interactions with protein targets through halogen bonding, a non-covalent interaction that is increasingly recognized and exploited in drug design.[3]

Safety, Handling, and Storage

Due to its chemical nature, **3-Fluoro-5-iodophenol** must be handled with appropriate care. It is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[2]

Protocol 3: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[12]
- Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.
- Handling: Avoid creating dust. If the material is a solid, weigh it carefully. If it is a liquid, use a syringe or pipette. Prevent contact with skin, eyes, and clothing.
- Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[12] Collect the waste in a sealed, labeled container for proper chemical waste disposal.
- Storage: As specified, store in a tightly sealed container in a cool (2-8°C), dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][13]

Conclusion

3-Fluoro-5-iodophenol is far more than a simple chemical reagent; it is a sophisticated tool for innovation in the life sciences. Its unique trifunctional architecture—a tunable phenol, a metabolically robust fluorine, and a synthetically versatile iodine—provides an exceptional platform for constructing complex molecular probes for medical imaging and for developing novel therapeutic agents. By understanding the principles of its reactivity and adhering to rigorous protocols for its use, researchers can unlock its full potential to accelerate the discovery and development of next-generation medicines.

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